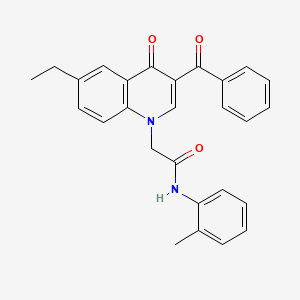

2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide

Description

2-(3-Benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide is a synthetic quinoline-derived acetamide compound. Its core structure consists of a 1,4-dihydroquinolin-4-one scaffold substituted at position 3 with a benzoyl group and at position 6 with an ethyl group. The acetamide moiety is linked to the quinoline nitrogen and functionalized with a 2-methylphenyl group.

Properties

IUPAC Name |

2-(3-benzoyl-6-ethyl-4-oxoquinolin-1-yl)-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O3/c1-3-19-13-14-24-21(15-19)27(32)22(26(31)20-10-5-4-6-11-20)16-29(24)17-25(30)28-23-12-8-7-9-18(23)2/h4-16H,3,17H2,1-2H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWAZNKUKNMNDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where the quinoline derivative reacts with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Ethylation: The ethyl group can be introduced through an alkylation reaction using ethyl iodide and a strong base such as sodium hydride.

Formation of the o-Tolylacetamide Moiety: The final step involves the reaction of the intermediate compound with o-tolylacetamide under appropriate conditions, such as heating in the presence of a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups on the quinoline ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Reduced quinoline derivatives.

Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential antimicrobial and antiviral activities.

Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

Industry: Utilized in the development of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes such as topoisomerases, which are involved in DNA replication and transcription.

Pathways Involved: It may interfere with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Key Observations :

- Position 3 Substituents : The target compound’s benzoyl group (electron-withdrawing) contrasts with sulfonyl groups in analogs (e.g., 4-chlorobenzenesulfonyl in , benzenesulfonyl in ). Sulfonyl groups enhance polarity and may improve solubility compared to benzoyl.

- Acetamide Phenyl Substitution : The 2-methylphenyl group in the target compound introduces steric hindrance near the ortho position, whereas analogs feature 3-methylphenyl or 4-chlorophenyl , altering electronic and steric interactions with biological targets.

Pharmacological Implications (Inferred)

While direct activity data are absent, structural analogs provide insights:

- Sulfonyl-Containing Analogs : Compounds with sulfonyl groups (e.g., ) are often associated with kinase inhibition or antimicrobial activity due to enhanced hydrogen-bonding capacity.

- Chlorophenyl vs.

Physicochemical Properties

Notes:

Biological Activity

The compound 2-(3-benzoyl-6-ethyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methylphenyl)acetamide , also referred to as C647-0906, is a synthetic organic molecule belonging to the class of quinoline derivatives. Its unique structural features suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 424.49 g/mol. The structure includes a benzoyl group, an ethyl substituent on the quinoline ring, and an acetamide moiety, which collectively contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 424.49 g/mol |

| IUPAC Name | This compound |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Quinoline Core : Utilizing starting materials like benzoyl chloride and ethyl-substituted quinolines.

- Introduction of Functional Groups : The acetamide group is introduced through acylation reactions.

- Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product with high purity.

Biological Activity

Research indicates that compounds similar to this compound exhibit a variety of biological activities:

Antimicrobial Activity

Studies have shown that quinoline derivatives possess significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains and fungi due to their ability to inhibit key metabolic pathways.

Anti-inflammatory Effects

The compound may inhibit specific enzymes involved in inflammatory pathways. For example, it could potentially act as an inhibitor of cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain signaling.

Anticancer Potential

Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. Mechanistic studies indicate that it could induce apoptosis in tumor cells by modulating various signaling pathways.

The exact mechanism of action for this compound is not fully elucidated; however, it likely involves interactions with specific biological targets:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic processes.

- Receptor Binding : Possible binding to receptors that regulate cellular responses related to inflammation and cancer progression.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of similar compounds:

- A study evaluating various quinoline derivatives found that those with structural similarities showed potent anti-inflammatory activity in animal models .

- Another research project focused on the anticancer properties of related compounds demonstrated their ability to inhibit cell proliferation in glioma cells through multiple pathways including apoptosis induction .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.